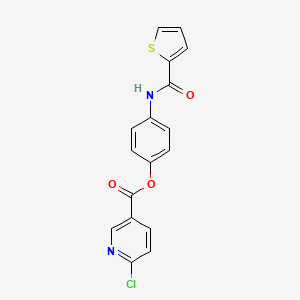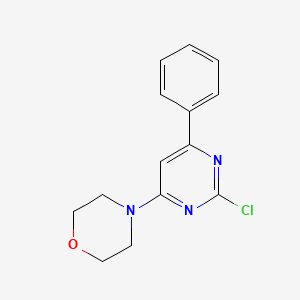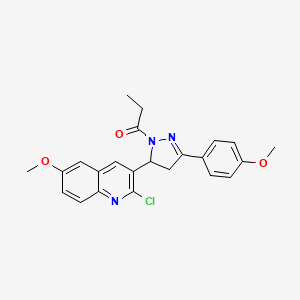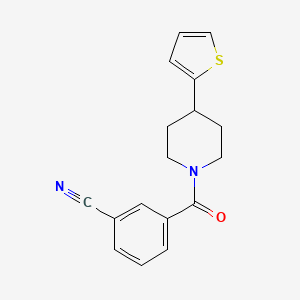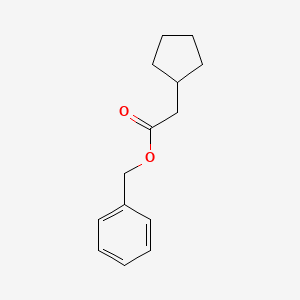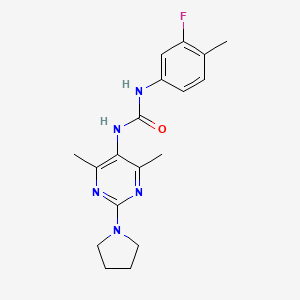
1-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(3-fluoro-4-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(3-fluoro-4-methylphenyl)urea is a useful research compound. Its molecular formula is C18H22FN5O and its molecular weight is 343.406. The purity is usually 95%.
BenchChem offers high-quality 1-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(3-fluoro-4-methylphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(3-fluoro-4-methylphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydrogen Bonding and Dimerization Properties
Research on ureidopyrimidinones, including compounds with structural similarities to the one mentioned, reveals significant insights into hydrogen bonding and dimerization behaviors. For instance, studies have shown that ureidopyrimidinones can dimerize via quadruple hydrogen bonds in both solid states and solutions, such as CHCl3. This dimerization is facilitated through a donor-donor-acceptor-acceptor (DDAA) array of hydrogen bonding sites, indicating a preorganized structure for strong dimer formation. The high dimerization constants of these dimers highlight their potential as building blocks in supramolecular chemistry due to their strong and selective self-assembly capabilities (Beijer, Sijbesma, Kooijman, Spek, & Meijer, 1998).
Complexation and Unfolding
The ability of heterocyclic ureas to form multiply hydrogen-bonded complexes through concentration-dependent unfolding processes has been explored. These findings suggest the potential for creating complex structures from simple foldamers, thereby mimicking natural processes such as protein folding. Such properties make these compounds valuable for developing new materials with tailored properties (Corbin, Zimmerman, Thiessen, Hawryluk, & Murray, 2001).
Synthesis and Reaction Studies
Investigations into the reactions of urea with various substrates have led to the synthesis of novel pyrimidinone derivatives, which are of interest due to their potential applications in medicinal chemistry and as materials for advanced technologies. For example, the cyclocondensation reactions involving urea and different ketones highlight the versatility of these compounds in synthesizing a range of heterocyclic compounds (Bonacorso, Lopes, Wastowski, Zanatta, & Martins, 2003).
properties
IUPAC Name |
1-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-3-(3-fluoro-4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O/c1-11-6-7-14(10-15(11)19)22-18(25)23-16-12(2)20-17(21-13(16)3)24-8-4-5-9-24/h6-7,10H,4-5,8-9H2,1-3H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTGVMNFTIBHFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=C(N=C(N=C2C)N3CCCC3)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

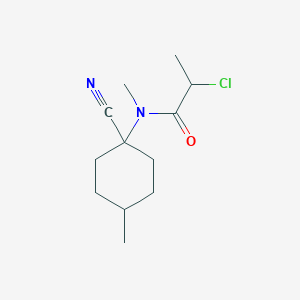

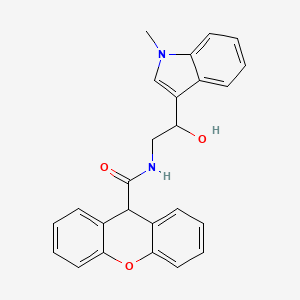
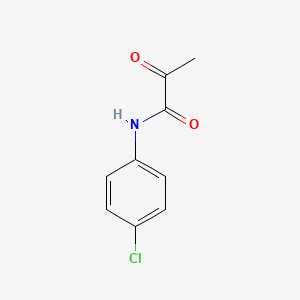

![8-(3,5-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2767687.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2767689.png)
